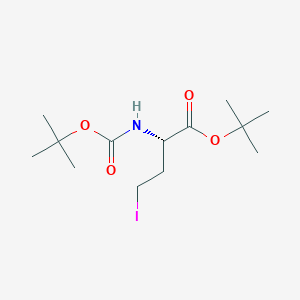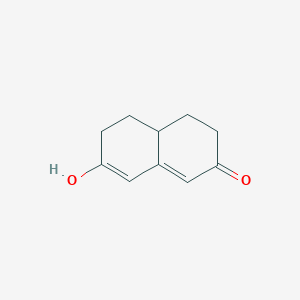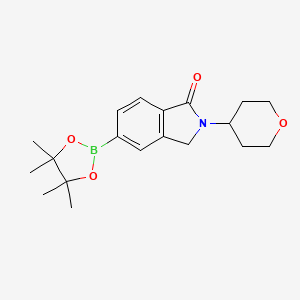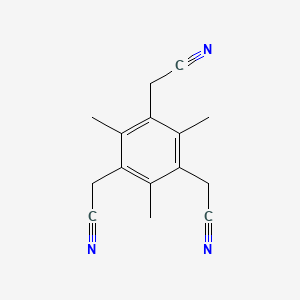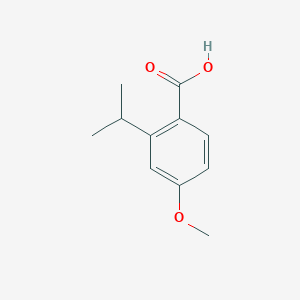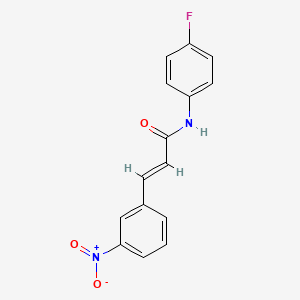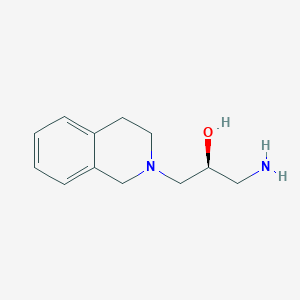![molecular formula C12H13BrN2O3 B3107593 Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate CAS No. 161468-56-0](/img/structure/B3107593.png)
Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate: is a synthetic organic compound that belongs to the class of benzoimidazole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a benzoimidazole core structure. Benzoimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mécanisme D'action
Target of Action
Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1h-benzimidazole-1-carboxylate is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins
Mode of Action
Imidazole derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and direct binding . The specific mode of action of this compound would depend on its specific target and the nature of the interaction.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability and distribution.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it’s likely that this compound could have a variety of effects depending on the specific target and the nature of the interaction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoimidazole core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzoimidazole core can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: Various substituted benzoimidazole derivatives.
Reduction Products: Alcohol derivatives of the benzoimidazole core.
Oxidation Products: Oxidized benzoimidazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Enzyme Inhibition: This compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies and drug development.
Medicine:
Antimicrobial Activity: Benzoimidazole derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Activity: Research has indicated that benzoimidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells.
Industry:
Material Science: This compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
- Tert-butyl 5-chloro-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
- Tert-butyl 5-fluoro-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
- Tert-butyl 5-iodo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) can significantly influence the compound’s reactivity, biological activity, and physicochemical properties.
- Unique Properties: Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate is unique due to the specific electronic and steric effects imparted by the bromine atom, which can affect its binding affinity and selectivity towards molecular targets.
Propriétés
IUPAC Name |
tert-butyl 5-bromo-2-oxo-3H-benzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)14-10(15)16/h4-6H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLPYJNKOCRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)
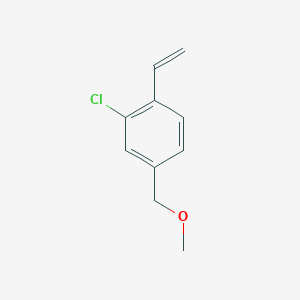
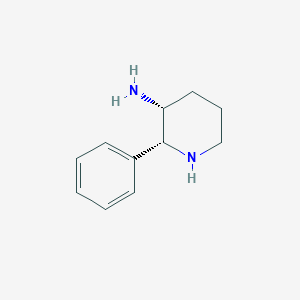
![3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)-](/img/structure/B3107536.png)


![5-Oxa-2-azaspiro[3.4]octan-7-ol](/img/structure/B3107554.png)
